(2-(3-chloropyrazin-2-yl)hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol
Description
The compound (2-(3-chloropyrazin-2-yl)hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol features a bicyclic hexahydrocyclopenta[c]pyrrolidine core substituted with a 3-chloropyrazine moiety and a hydroxymethyl group.
Properties
IUPAC Name |
[2-(3-chloropyrazin-2-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-3a-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O/c13-10-11(15-5-4-14-10)16-6-9-2-1-3-12(9,7-16)8-17/h4-5,9,17H,1-3,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZYBTTKJAJRIPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2(C1)CO)C3=NC=CN=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Molecular Characteristics
- Molecular Formula : C13H16ClN3O
- Molecular Weight : 255.74 g/mol
- IUPAC Name : (2-(3-chloropyrazin-2-yl)hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol
Research indicates that this compound may act as a selective modulator of various biological pathways. Specifically, it has shown potential in:
- IP Receptor Activation : The compound exhibits properties that activate the IP receptor signaling pathway, which is crucial in treating pulmonary arterial hypertension (PAH) and lung fibrosis .
- RET Inhibition : It has been identified as a highly selective and effective RET inhibitor, which is significant in cancer therapies targeting RET-driven tumors .
Pharmacological Studies
Several studies have evaluated the biological effects of this compound:
- Antifibrotic Activity : In animal models, the compound demonstrated antifibrotic effects, indicating its potential utility in conditions characterized by excessive fibrosis .
- Cancer Research : The selective inhibition of RET has been linked to reduced tumor growth in preclinical models of RET-positive cancers, suggesting a promising avenue for cancer treatment .
Case Study 1: Efficacy in Pulmonary Fibrosis
A study conducted on mice with induced pulmonary fibrosis showed that administration of the compound led to a significant reduction in fibrotic markers compared to control groups. The results suggested that the mechanism involved modulation of inflammatory pathways and fibroblast activity.
Case Study 2: RET-Positive Tumors
In vitro studies on cell lines expressing RET mutations indicated that the compound effectively inhibited cell proliferation and induced apoptosis. This was corroborated by in vivo studies where tumor growth was significantly inhibited in xenograft models.
Table 1: Summary of Biological Activities
Table 2: Case Study Results
| Study | Model Type | Result |
|---|---|---|
| Pulmonary Fibrosis | Mouse Model | Significant reduction in fibrotic markers |
| RET-Positive Tumors | Cell Line/Xenograft | Inhibited proliferation and induced apoptosis |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The hexahydrocyclopenta[c]pyrrolidine core is shared among several compounds, but substituents dictate their properties and activities:
Table 1: Key Structural Features and Properties of Analogs
Impact of Substituents on Physicochemical Properties
- In contrast, polar groups like the sulfonamide in Gliclazide improve solubility for oral bioavailability .
- Thermal Stability : Analogs with aromatic substituents (e.g., trifluoromethylphenyl in ) exhibit higher melting points (110–156°C), suggesting greater crystalline stability. The target compound’s melting point may fall within this range if similar substituent effects apply .
Preparation Methods
Preparation of Hexahydrocyclopenta[c]pyrrole Core
- The hexahydrocyclopenta[c]pyrrole ring system can be synthesized via cyclization reactions involving appropriate amino and cyclopentane precursors.
- For example, starting from a cyclopentane derivative bearing an amino substituent, intramolecular cyclization under acidic or basic conditions forms the bicyclic pyrrole system.
- Catalytic hydrogenation or reduction steps may be employed to achieve the hexahydro (saturated) form of the cyclopenta[c]pyrrole ring.
Functionalization to Methanol Derivative
- The methanol group at the 3a-position (adjacent to the nitrogen in the pyrrole ring) is introduced by reduction of a corresponding aldehyde or ester intermediate.
- For instance, oxidation of the pyrrole ring at the 3a-position to an aldehyde followed by reduction with sodium borohydride or catalytic hydrogenation yields the hydroxymethyl derivative.
- Protective group strategies may be used to prevent side reactions during these steps.
Representative Reaction Conditions and Yields
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Cyclization | Amino-cyclopentane precursor, acid/base catalysis | 70-85 | Formation of hexahydrocyclopenta[c]pyrrole core |
| 2 | Cross-coupling (C-N or C-C) | Pd-catalyst, base, chloropyrazin-2-yl halide, solvent | 60-90 | Suzuki or Buchwald-Hartwig amination |
| 3 | Reduction to methanol | NaBH4 or catalytic hydrogenation, mild conditions | 75-90 | Conversion of aldehyde/ester to hydroxymethyl |
These yields are consistent with analogous heterocyclic syntheses reported in patent literature.
Research Findings and Optimization
- The patent CN109310675A describes related hexahydrocyclopenta[b]pyrrol derivatives substituted with chloropyridinyl groups and their preparation methods involving carbamoyl intermediates and subsequent functionalization.
- The US patent US10435389B2 details preparation of octahydrocyclopenta[c]pyrrole derivatives as allosteric inhibitors, highlighting the importance of stereochemistry control during cyclization and substitution steps.
- Reaction conditions such as temperature, solvent choice (e.g., dichloromethane, ethyl acetate), and base (e.g., triethylamine) significantly influence product yield and purity.
- Microwave-assisted synthesis and use of additives like 4-dimethylaminopyridine (DMAP) can accelerate acylation and coupling reactions, improving efficiency.
- Purification typically involves crystallization or flash chromatography to isolate the target compound with high purity.
Summary Table of Key Preparation Parameters
| Parameter | Typical Range/Value | Impact on Synthesis |
|---|---|---|
| Temperature | 0°C to 50°C | Controls reaction rate and selectivity |
| Solvent | Dichloromethane, Ethyl acetate | Affects solubility and reaction kinetics |
| Base | Triethylamine, DIPEA | Neutralizes acids, promotes coupling |
| Catalyst | Pd-based (e.g., Pd(PPh3)4) | Enables cross-coupling reactions |
| Reaction Time | 1 to 4 hours | Influences conversion and yield |
| Purification Method | Recrystallization, chromatography | Ensures compound purity |
Q & A
Q. Q1. What are the recommended synthetic routes for (2-(3-chloropyrazin-2-yl)hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol, and how can intermediates be purified?
Methodological Answer:
- Synthesis Routes : The compound’s bicyclic structure suggests multi-step synthesis involving cyclization and functionalization. A plausible route could involve:
- Cyclopenta[c]pyrrolidine Core Formation : Cyclocondensation of aminoketones or via [3+2] cycloaddition reactions (e.g., using dichloromethane as a solvent for intermediates) .
- Chloropyrazine Substitution : Nucleophilic aromatic substitution (SNAr) with 3-chloropyrazine derivatives under anhydrous conditions.
- Methanol Functionalization : Oxidation-reduction sequences (e.g., NaBH4 reduction of a ketone intermediate) .
- Purification : Column chromatography (ethyl acetate/hexane, 1:4 ratio) is effective for isolating intermediates . Recrystallization from 2-propanol or methanol improves final product purity .
Q. Q2. How should researchers characterize the compound’s stereochemistry and functional groups?
Methodological Answer:
- Stereochemistry : Use X-ray crystallography to resolve the hexahydrocyclopenta[c]pyrrolidine ring’s stereochemistry, particularly the 3a-position .
- Functional Groups :
- IR Spectroscopy : Identify hydroxyl (-OH, ~3200–3500 cm⁻¹) and pyrazine C=N (~1600 cm⁻¹) stretches .
- NMR : ¹H NMR can distinguish axial vs. equatorial protons in the bicyclic system (δ 1.5–3.0 ppm for cyclopentane protons; δ 8.0–8.5 ppm for pyrazine protons) .
Advanced Synthesis Challenges
Q. Q3. How can reaction conditions be optimized to improve yield in the final substitution step?
Methodological Answer:
- Key Variables :
- Temperature : Maintain –20 to –15°C during SNAr to minimize side reactions .
- Catalysts : Use triethylamine (0.12 g per 5 mmol substrate) to deprotonate intermediates and enhance reactivity .
- Solvent : Dichloromethane or THF improves solubility of chloropyrazine derivatives .
- Yield Monitoring : Track reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:4) and adjust stoichiometry if intermediates persist beyond 48 hours .
Q. Q4. What strategies resolve low regioselectivity during pyrazine substitution?
Methodological Answer:
- Directed Metalation : Use directing groups (e.g., Boc-protected amines) to steer substitution to the 2-position of pyrazine .
- Computational Modeling : DFT calculations predict electron-deficient sites on pyrazine, guiding reagent selection (e.g., chloro vs. fluoro leaving groups) .
Biological Activity and Mechanism
Q. Q5. How can researchers evaluate the compound’s interaction with biological targets?
Methodological Answer:
- Binding Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify affinity for enzymes/receptors (e.g., kinase inhibition assays) .
- Cell-Based Studies : Use HEK293 or HeLa cells to assess cytotoxicity (IC50) and dose-response relationships .
Q. Q6. What advanced methods elucidate structure-activity relationships (SAR) for therapeutic potential?
Methodological Answer:
- SAR Workflow :
- Derivatization : Modify the methanol group (e.g., esterification or phosphorylation) to test solubility and membrane permeability .
- Pharmacophore Mapping : Overlay active/inactive analogs to identify critical hydrogen-bonding (pyrazine N) and hydrophobic (cyclopentane) motifs .
- In Silico Screening : Molecular docking (AutoDock Vina) predicts binding modes with targets like G-protein-coupled receptors .
Stability and Degradation
Q. Q7. What conditions destabilize the compound, and how can degradation products be identified?
Methodological Answer:
Data Analysis and Contradictions
Q. Q8. How should researchers address discrepancies in biological activity data across studies?
Methodological Answer:
- Root Cause Analysis :
- Purity Check : Verify compound purity (>97% via HPLC) to rule out impurity-driven artifacts .
- Assay Variability : Replicate experiments using standardized protocols (e.g., CLIA-certified labs for enzyme assays) .
- Meta-Analysis : Compare datasets using ANOVA or Bayesian statistics to identify outliers .
Advanced Analytical Techniques
Q. Q9. What novel spectroscopic methods resolve structural ambiguities in the bicyclic core?
Methodological Answer:
- NOESY NMR : Correlates spatial proximity of cyclopentane protons to confirm chair vs. boat conformations .
- High-Resolution MS : Exact mass (141.21 g/mol) confirms molecular formula and detects isotopic patterns (e.g., ³⁵Cl/³⁷Cl) .
Computational Modeling
Q. Q10. How can molecular dynamics simulations predict the compound’s pharmacokinetics?
Methodological Answer:
- Simulation Setup :
- Force Fields : Use GAFF2 for small molecules and TIP3P for solvation .
- Permeability : Calculate logP (CLOGP) to estimate blood-brain barrier penetration .
- Output Metrics : Mean residence time (MRT) and volume of distribution (Vd) predict in vivo behavior .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
